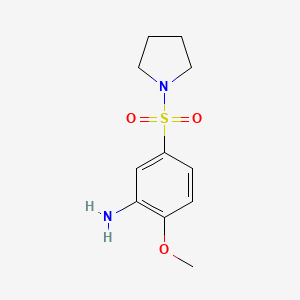

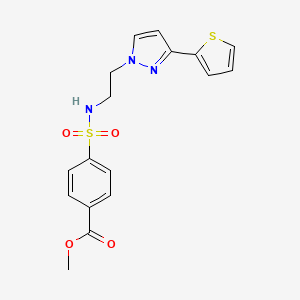

2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

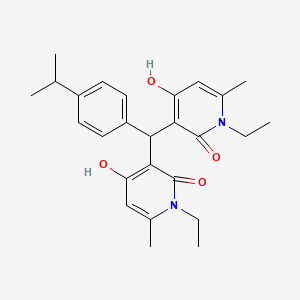

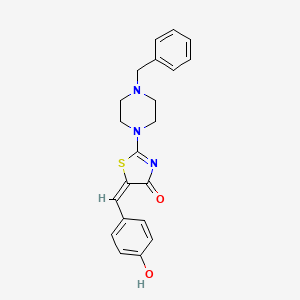

The compound 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline is a chemical structure that is related to various research studies focusing on the synthesis, molecular structure, and chemical properties of aniline derivatives and pyrrolidine-containing compounds. The papers provided discuss related compounds and their synthesis, crystal structures, and potential applications in organic chemistry and medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves several steps, including the preparation of pyrrolidine derivatives and their subsequent reactions with anilines. For instance, the optical resolution of 2-(anilinomethyl)pyrrolidine was achieved through fractional crystallization of its mandelic acid salt, indicating a method for obtaining enantiomerically pure compounds . Another study describes the use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination mediated by cupric acetate, which could be relevant for the synthesis of 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline .

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been studied using X-ray analysis and computational methods. For example, the crystal structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was investigated, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group . Similarly, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline showed that the molecule is essentially coplanar with specific dihedral angles between the pyrrolidine and benzene rings .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving aniline and pyrrolidine derivatives. The use of directing groups for C-H amination is a significant reaction type that could be applied to the synthesis of 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline . Additionally, the deprotonation of 2-(pyridyl)phenols and 2-(pyridyl)anilines using lithium 2,2,6,6-tetramethylpiperidide (LTMP) suggests potential reactivity patterns for related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. The crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding and C-H...π interactions, which can affect the compound's solubility, melting point, and other physical properties . Theoretical calculations, including density functional theory (DFT) and Hirshfeld surface analysis, help predict the behavior of these molecules in different environments and their potential reactivity .

Scientific Research Applications

Crystal Structure and Molecular Interactions

- Crystal Structure Analysis : Krishnan et al. (2021) conducted a study on a compound similar to 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline, revealing insights into its crystal structure and molecular interactions. The research showed that the compound forms two-dimensional sheets and a three-dimensional network through hydrogen bonds and C-H···π interactions, providing essential data on its molecular geometry and potential applications in materials science (Krishnan et al., 2021).

Synthesis and Biological Study

- Novel Synthesis Methods : Patel et al. (2011) synthesized a novel compound closely related to 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline. The study focused on the synthesis process and evaluated the antimicrobial activity of the compound, indicating its potential in developing new pharmaceuticals or antimicrobial agents (Patel et al., 2011).

Mechanism of Action

Target of Action

The compound “2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline” contains a pyrrolidine ring, which is a common feature in many bioactive molecules . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .

Biochemical Pathways

Without specific studies, it’s difficult to determine the exact biochemical pathways affected by “2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline”. Pyrrolidine derivatives have been reported to show selectivity towards certain biological targets .

Pharmacokinetics

The presence of a pyrrolidine ring can influence the physicochemical parameters and potentially improve the adme/tox results for drug candidates .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

properties

IUPAC Name |

2-methoxy-5-pyrrolidin-1-ylsulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-16-11-5-4-9(8-10(11)12)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQAVWWMHBVRQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B2514626.png)

![3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2514629.png)